8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine typically involves the palladium-catalyzed direct heteroarylation of pyridyl-containing substrates. This method proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction conditions are carefully controlled to ensure regioselectivity at the C5 position of thiophenes, thiazoles, furans, or pyrroles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
5-Bromo-2-(5-bromothiophen-2-yl)pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: A thiazole derivative with distinct biological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and sulfur atoms, which confer unique electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H8BrClN2S |
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Molecular Weight |
327.63 g/mol |
IUPAC Name |
8-bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrClN2S/c1-7-4-8(13)12-15-9(6-16(12)5-7)10-2-3-11(14)17-10/h2-6H,1H3 |
InChI Key |
YFXDWUADKDFSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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